molecular formula C17H15F6N5O B1673000 JNJ-17203212 CAS No. 821768-06-3

JNJ-17203212

Cat. No.: B1673000
CAS No.: 821768-06-3
M. Wt: 419.32 g/mol
InChI Key: JFRYYGVYCWYIDQ-UHFFFAOYSA-N
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Description

JNJ-17203212 is a selective, potent, and competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This compound was developed for researching pain management, particularly in conditions such as migraine . TRPV1 channels are activated by heat, capsaicin, and the endocannabinoid anandamide .

Mechanism of Action

Target of Action

JNJ-17203212, also known as 1-Piperazinecarboxamide, 4-(3-(trifluoromethyl)-2-pyridinyl)-N-(5-(trifluoromethyl)-2-pyridinyl)-, is a selective, potent, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a cation channel expressed by nociceptors that detects multiple pain-producing stimuli, including noxious heat and extracellular protons .

Mode of Action

This compound interacts with its target, TRPV1, by inhibiting capsaicin- and H±induced channel activation . This means that it prevents the activation of the TRPV1 channel by blocking the binding of capsaicin and protons, which are natural activators of this channel .

Biochemical Pathways

The TRPV1 channel plays a crucial role in the pathophysiology of pain, particularly in conditions like migraine . By blocking the activation of TRPV1, this compound can potentially inhibit the biochemical pathways involved in pain perception and transmission .

Result of Action

In vivo studies have shown that this compound can reduce pain-related behaviors. For example, it has been found to dose-dependently reduce the expression of the immediate early gene c-fos, which is often used as a marker for neuronal activation . Additionally, it has been shown to completely block the release of the neurotransmitter calcitonin gene-related peptide (CGRP), which is involved in transmitting pain signals .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of capsaicin and protons in the environment can affect the compound’s action, as these are natural activators of the TRPV1 channel that this compound targets . .

Biochemical Analysis

Biochemical Properties

JNJ-17203212 interacts with the TRPV1 channel, a cation channel expressed by nociceptors that detects multiple pain-producing stimuli, including noxious heat and extracellular protons . The compound exhibits its antagonistic properties by inhibiting capsaicin- and H±induced channel activation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to attenuate bone cancer pain by blocking the activation of sensory neurons that detect noxious stimuli . In a rat model of osteoarthritis, this compound was found to reverse the sensitization of joint afferents and inhibit pain behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the TRPV1 channel, thereby inhibiting its activation . This inhibition prevents the detection of pain-producing stimuli, such as noxious heat and extracellular protons, leading to an analgesic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to exhibit its effects in a time and dose-dependent manner . For instance, in a study involving a rat model of migraine, this compound was found to fully abolish CGRP release in a time and dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. In a rat model of osteoarthritis, this compound was found to reverse the sensitization of joint afferents and inhibit pain behavior . The study reported that the compound was effective in all doses tested .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as a TRPV1 antagonist, it is likely that it is transported to sites where TRPV1 channels are expressed, such as nociceptive neurons .

Preparation Methods

The synthesis of JNJ-17203212 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, purification steps, and quality control measures.

Chemical Reactions Analysis

JNJ-17203212 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents on the pyridine rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRYYGVYCWYIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462856
Record name JNJ-17203212
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821768-06-3
Record name JNJ-17203212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0821768063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-17203212
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethy l)-2-pyridinyl]-1-piperazinecarboxamide;
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Record name JNJ-17203212
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does JNJ-17203212 interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [, , , , , , ] This channel, primarily found on sensory neurons, plays a crucial role in detecting and transmitting pain and inflammatory signals, including those involved in the cough reflex. [, ] By binding to TRPV1, this compound prevents its activation by agonists like capsaicin, low pH, or endogenous ligands like 12-hydroxyeicosatetraenoic acid (12-HETE). [, , , , ] This inhibition of TRPV1 activation ultimately disrupts the transmission of cough signals from the airways to the brain, resulting in an antitussive effect. [, , , ]

Q2: Can you explain how this compound affects cough specifically?

A2: this compound demonstrates efficacy against cough triggered by various stimuli, including citric acid (primarily activating TRPV1) and prostaglandin E2 (PGE2). [, ] Studies using guinea pig models have shown that this compound effectively attenuates both capsaicin-evoked coughs and those induced by citric acid, highlighting its targeted action on TRPV1-mediated cough pathways. [, ] Importantly, this compound shows efficacy against PGE2-induced cough, revealing an intricate interplay between TRPV1 and the prostaglandin EP3 receptor in mediating cough responses. [, ]

Q3: What is the nature of the interaction between TRPV1 and EP3 receptors in the context of cough?

A3: Research indicates a complex relationship between TRPV1 and EP3 receptors in mediating cough. [, ] Studies using guinea pig models have shown that while this compound effectively blocks PGE2-induced cough, EP3 receptor antagonists do not impact citric acid-induced cough. [, ] This suggests that PGE2-induced cough might depend on TRPV1 activation, potentially through a sensitization mechanism involving EP3 receptors. [, ] This is further supported by findings showing that this compound can diminish PGE2-triggered currents in vagal pulmonary C-neurons, which are known to play a role in cough. []

Q4: Are there any structural insights into how this compound interacts with the TRPV1 channel?

A4: While the precise binding site of this compound on TRPV1 has not been definitively elucidated, studies using furanocoumarins, another class of TRPV1 modulators, suggest that it might interact with a region adjacent to or overlapping with the capsaicin-binding site. [] This is based on observations that furanocoumarins, like this compound, can modulate TRPV1 activation and that site-directed mutagenesis of the capsaicin-binding site alters their effects. [] Further research is needed to confirm the precise binding site of this compound and understand the structural basis of its interactions with TRPV1.

Q5: What is known about the pharmacokinetics of this compound?

A5: In guinea pig models, intraperitoneal administration of this compound (20 mg/kg) achieves a maximum plasma concentration (Cmax) of 8.0 ± 0.4 μM. [] While detailed pharmacokinetic parameters like half-life and clearance have not been extensively reported in the provided research, the available data suggest that this compound reaches pharmacologically relevant concentrations following systemic administration. []

Q6: What about the efficacy of this compound in models of chronic pain?

A6: this compound demonstrates promising efficacy in preclinical models of chronic pain, specifically in a rat model of osteoarthritis. [] Local administration of this compound directly into the affected joint effectively reversed the sensitization of joint afferent neurons and significantly reduced pain behaviors, comparable to systemic administration. [] This suggests that targeting peripheral TRPV1, particularly within the joint, could be a viable therapeutic strategy for managing osteoarthritis pain. []

Q7: Does this compound have any effects on core body temperature?

A7: Interestingly, local administration of this compound into the joint in the osteoarthritis model did not affect core body temperature, unlike systemic administration. [] This finding has important implications for the potential clinical translation of TRPV1 antagonists, as hyperthermia is a major concern with systemic TRPV1 blockade. [, ] Targeting TRPV1 peripherally, specifically at sites of inflammation or pain, might offer a way to harness the therapeutic benefits while minimizing systemic side effects. []

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